[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride
Description
[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride (CAS: 60947-98-0) is a phenylmethanamine derivative featuring an oxetane ring linked via an ether bond to the phenyl group. The oxetane moiety confers unique steric and electronic properties, enhancing solubility and metabolic stability compared to bulkier cyclic ethers. This compound serves as a versatile building block in medicinal chemistry and materials science, particularly in the synthesis of bioactive molecules and polymers. Its hydrochloride salt form improves crystallinity and handling stability, making it suitable for industrial applications .
Properties
IUPAC Name |
[4-(oxetan-3-yloxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10;/h1-4,10H,5-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKDVIDGNBVVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with oxetane-3-carboxylic acid, followed by reductive amination with ammonia or an amine source. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production methods for [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Typical reaction conditions involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring and phenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride are best understood when compared to analogs with varying substituents or core motifs. Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Oxetane vs. Tetrazine Derivatives Oxetane: The oxetane group (3-membered cyclic ether) imparts rigidity and polarity, enhancing solubility in polar solvents like methanol. This contrasts with tetrazine analogs (e.g., [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine HCl), where the electron-deficient tetrazine ring enables bioorthogonal "click" reactions but reduces solubility in aqueous media . Methyltetrazine: The addition of a methyl group to the tetrazine core (as in [4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine HCl) increases hydrophobicity, limiting its use in aqueous systems but improving stability in organic solvents .
Ether vs. Sulfonyl Substituents Cyclopentyl ether derivatives (e.g., [4-(Cyclopentyloxy)phenyl]methanamine HCl) exhibit moderate solubility in ethanol, making them suitable for CNS-targeting drugs due to improved blood-brain barrier penetration . Sulfonyl groups (e.g., [4-(Ethanesulfonyl)phenyl]methanamine HCl) enhance water solubility and are utilized in enzyme inhibitor design, leveraging their strong electron-withdrawing effects .
Aromatic vs. Biphenyl Systems Biphenyl-methyl analogs (e.g., [3-(4-Methylphenyl)phenyl]methanamine HCl) display low solubility in nonpolar solvents but excel in material science due to their planar aromatic structure, which facilitates π-π stacking in catalyst design .
Biological Activity
[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C10H13NO
- CAS Number: 1439900-28-3
- Molecular Weight: 179.22 g/mol
It features an oxetane ring connected to a phenyl group, which may influence its biological interactions.
The biological activity of [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chiral nature of the compound allows for selective binding, which can modulate biological pathways effectively.
Research Findings
- Antimicrobial Activity : Preliminary studies suggest that [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent.
- Cytotoxicity Profile : In vitro assays have demonstrated that the compound maintains low cytotoxicity levels at concentrations up to 100 µM, suggesting a favorable safety profile for further development in therapeutic applications .
- Mechanistic Studies : Investigations reveal that the compound may inhibit specific signaling pathways associated with cancer cell proliferation. For instance, it has been shown to interfere with Rho/MRTF/SRF-mediated gene transcription, which is critical in cancer progression .
Data Table: Biological Activity Summary
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride, various bacterial strains were treated with the compound. The results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, supporting its potential use as a therapeutic agent in infectious diseases.
Case Study 2: Cancer Cell Proliferation
A series of experiments were conducted using cancer cell lines to evaluate the impact of [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride on cell proliferation. The compound demonstrated a dose-dependent inhibition of cell growth, particularly in models resistant to standard chemotherapy agents. This highlights its potential as an adjunct therapy in cancer treatment.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for [4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride, and how can purity be optimized?
- Methodology :
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Step 1 : Synthesis typically involves coupling oxetan-3-ol with a halogenated phenyl precursor (e.g., 4-bromophenylmethanamine) under nucleophilic substitution conditions. The oxetane ring’s oxygen acts as a nucleophile, facilitated by bases like K₂CO₃ in polar aprotic solvents (DMF or DMSO) .
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Step 2 : Formation of the hydrochloride salt is achieved by treating the free base with HCl in anhydrous ether or ethanol, followed by recrystallization to enhance purity .
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Purity Assurance : Use HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity. Residual solvents should be quantified via GC-MS .
- Example Data Table :
| Method | Yield (%) | Purity (HPLC) | Key Characterization Techniques |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | 95–98% | ¹H NMR, LC-MS |
| Salt Formation (HCl) | 85–90 | ≥99% | FT-IR, Elemental Analysis |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and aromatic/amine protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z 179.22 for free base; 215.68 for hydrochloride) .
- Infrared Spectroscopy (IR) : Detects N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) from the oxetane group .
Q. What solubility and formulation considerations are relevant for in vitro assays?
- The hydrochloride salt enhances aqueous solubility (≥10 mg/mL in water or PBS), making it suitable for cell-based assays. For hydrophobic media (e.g., lipid membranes), DMSO (≤0.1% v/v) is recommended to avoid cytotoxicity .
Advanced Research Questions
Q. How does the oxetane moiety influence the compound’s metabolic stability and reactivity?
- Mechanistic Insight : The oxetane ring improves metabolic stability by reducing cytochrome P450-mediated oxidation compared to larger cyclic ethers. Its strain energy (~26 kcal/mol) enhances electrophilic reactivity, enabling selective functionalization (e.g., amidation or click chemistry) .
- Experimental Design :
- Stability Assay : Incubate the compound in human liver microsomes (HLMs) and monitor degradation via LC-MS. Compare half-life (t₁/₂) with non-oxetane analogs.
- Reactivity Screening : Test compatibility with bioorthogonal reagents (e.g., tetrazines) to assess click chemistry potential .
Q. How can researchers resolve contradictions in reported biological activity data?
- Case Study : If one study reports neuroprotective effects while another shows no activity:
- Variable Control : Ensure consistent assay conditions (e.g., cell lines, serum concentration, and incubation time).
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected receptors (e.g., serotonin or dopamine transporters) .
- Data Reconciliation : Perform meta-analysis with standardized IC₅₀/EC₅₀ normalization across studies.
Q. What strategies are effective for identifying biological targets of this compound?
- Affinity Proteomics : Immobilize the compound on a solid phase for pull-down assays, followed by LC-MS/MS to identify bound proteins .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding sites on enzymes/receptors. Validate with mutagenesis (e.g., alanine scanning) .
Q. How to design stability studies under physiological conditions?
- Protocol :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation products via LC-MS.
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–6 months; assess purity changes .
- Key Metrics : Degradation kinetics (k), activation energy (Eₐ) via Arrhenius plots.
Safety and Handling
Q. What safety protocols are essential for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
